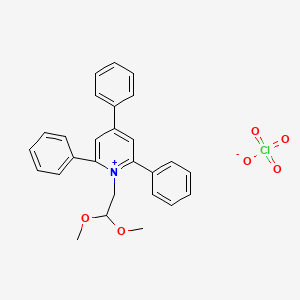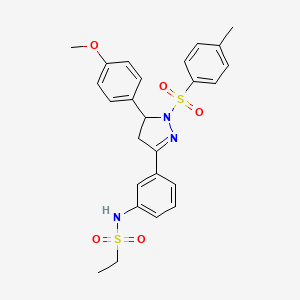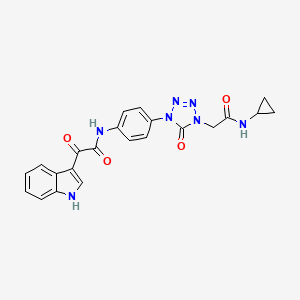
4-cloro-N-(4-(3-(ciclohexilamino)-3-oxopropil)tiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-(3-(cyclohexylamino)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H22ClN3O2S and its molecular weight is 391.91. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(4-(3-(cyclohexylamino)-3-oxopropyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(4-(3-(cyclohexylamino)-3-oxopropyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Las tiazoles y sus derivados exhiben propiedades antimicrobianas. Por ejemplo, la sulfazole, un compuesto que contiene tiazol, ha demostrado efectos antimicrobianos. Investigadores han investigado el potencial antibacteriano de compuestos que contienen el grupo tiazol, incluido nuestro compuesto diana .
Actividad antimicrobiana
En resumen, la 4-cloro-N-(4-(3-(ciclohexilamino)-3-oxopropil)tiazol-2-il)benzamida promete aplicaciones en diversos campos, desde la investigación antimicrobiana hasta la terapia contra el cáncer. Sus características estructurales la convierten en una candidata intrigante para futuras investigaciones. Los investigadores continúan explorando sus aplicaciones, y futuros estudios pueden descubrir usos adicionales . ¡Si necesitas información más detallada sobre algún aspecto específico, no dudes en preguntar! 😊
Mecanismo De Acción
Target of Action
The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Propiedades
IUPAC Name |
4-chloro-N-[4-[3-(cyclohexylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c20-14-8-6-13(7-9-14)18(25)23-19-22-16(12-26-19)10-11-17(24)21-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXFPZLYDEWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546362.png)
![3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2546363.png)
![5,6-dimethyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2546364.png)


![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2546371.png)


![2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxypropyl)acetamide](/img/structure/B2546376.png)
![2-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2546377.png)
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546378.png)
